molecular formula C14H6Cl4F4 B6314188 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) CAS No. 477529-35-4

1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene)

Cat. No.: B6314188
CAS No.: 477529-35-4
M. Wt: 392.0 g/mol
InChI Key: XPFFZQIJFZKXHM-UHFFFAOYSA-N
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Description

1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is a synthetic organic compound characterized by the presence of tetrafluoroethane and dichlorobenzene moieties. This compound is notable for its stability and unique chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) typically involves the reaction of 1,1,2,2-tetrafluoroethane with 3,4-dichlorobenzene under controlled conditions. A common method includes the use of a catalyst such as aluminum chloride (AlCl₃) to facilitate the Friedel-Crafts alkylation reaction. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion and high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to achieving the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) can undergo various chemical reactions, including:

    Substitution Reactions: The presence of chlorine atoms on the benzene rings makes it susceptible to nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, leading to the formation of corresponding quinones.

    Reduction Reactions: Reduction of the compound can yield partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of partially or fully dechlorinated derivatives.

Scientific Research Applications

1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with specific chemical resistance and thermal stability properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) involves its interaction with molecular targets through its fluorinated and chlorinated aromatic rings. These interactions can influence the compound’s binding affinity and specificity towards various enzymes and receptors. The pathways involved often include modulation of oxidative stress and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

  • 1,1,2,2-Tetrafluoro-1,2-diphenylethane
  • 1,1,2,2-Tetrafluoro-1,2-bis(4-chlorophenyl)ethane
  • 1,1,2,2-Tetrafluoro-1,2-bis(2,4-dichlorophenyl)ethane

Comparison: 1,1’-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(3,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms on the benzene rings, which can significantly influence its chemical reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties such as melting point, solubility, and chemical stability, making it suitable for specific applications where these properties are critical.

Properties

IUPAC Name

1,2-dichloro-4-[2-(3,4-dichlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4F4/c15-9-3-1-7(5-11(9)17)13(19,20)14(21,22)8-2-4-10(16)12(18)6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFFZQIJFZKXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)Cl)(F)F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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